2-(4-ethoxyphenyl)-2-oxoethyl 2-iodobenzoate
Overview
Description
2-(4-Ethoxyphenyl)-2-oxoethyl 2-iodobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxyphenyl group, an oxoethyl group, and an iodobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-2-oxoethyl 2-iodobenzoate typically involves the esterification of 2-iodobenzoic acid with 2-(4-ethoxyphenyl)-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethoxyphenyl)-2-oxoethyl 2-iodobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Major Products:
Nucleophilic Substitution: Formation of 2-(4-ethoxyphenyl)-2-oxoethyl 2-azidobenzoate.
Reduction: Formation of 2-(4-ethoxyphenyl)-2-hydroxyethyl 2-iodobenzoate.
Oxidation: Formation of 2-(4-ethoxyphenyl)-2-oxoethyl 2-carboxybenzoate.
Scientific Research Applications
2-(4-Ethoxyphenyl)-2-oxoethyl 2-iodobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-2-oxoethyl 2-iodobenzoate in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s ester moiety can undergo hydrolysis to release active metabolites that exert biological effects. The iodobenzoate group may facilitate binding to specific proteins, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)-2-oxoethyl 2-iodobenzoate
- 2-(4-Ethoxyphenyl)-2-oxoethyl 4-iodobenzoate
- 2-(4-Ethoxyphenyl)-2-oxoethyl 2-bromobenzoate
Comparison:
- 2-(4-Methoxyphenyl)-2-oxoethyl 2-iodobenzoate: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
- 2-(4-Ethoxyphenyl)-2-oxoethyl 4-iodobenzoate: The position of the iodine atom is different, potentially altering its chemical behavior and interaction with biological targets.
- 2-(4-Ethoxyphenyl)-2-oxoethyl 2-bromobenzoate: Bromine is less reactive than iodine, which may influence the compound’s reactivity in nucleophilic substitution reactions.
2-(4-Ethoxyphenyl)-2-oxoethyl 2-iodobenzoate stands out due to its unique combination of functional groups, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] 2-iodobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IO4/c1-2-21-13-9-7-12(8-10-13)16(19)11-22-17(20)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOUFWWCQNLMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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